molecular formula C7H4BrNO2 B13662844 4-Bromobenzo[c]isoxazol-3(1H)-one

4-Bromobenzo[c]isoxazol-3(1H)-one

Cat. No.: B13662844
M. Wt: 214.02 g/mol
InChI Key: XLXLJWWLVZRNEX-UHFFFAOYSA-N
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Description

4-Bromobenzo[c]isoxazol-3(1H)-one is a heterocyclic compound that contains both bromine and isoxazole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromobenzo[c]isoxazol-3(1H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-bromobenzoic acid with hydroxylamine to form the corresponding hydroxamic acid, which then undergoes cyclization to yield the isoxazole ring. The reaction conditions often include the use of dehydrating agents and catalysts to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems and optimized reaction conditions can enhance the efficiency of the synthesis, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

4-Bromobenzo[c]isoxazol-3(1H)-one can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom in the compound can be replaced by other nucleophiles, leading to the formation of different derivatives.

    Oxidation and Reduction: The isoxazole ring can be subjected to oxidation or reduction under specific conditions, resulting in the formation of different functional groups.

    Cycloaddition Reactions: The compound can participate in cycloaddition reactions, forming complex cyclic structures.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents under mild to moderate temperatures.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride can be used under controlled conditions.

    Cycloaddition Reactions: These reactions often require catalysts and specific reaction conditions to proceed efficiently.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups, while oxidation and reduction can lead to the formation of alcohols, ketones, or other functionalized compounds.

Scientific Research Applications

4-Bromobenzo[c]isoxazol-3(1H)-one has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, enabling the development of new materials and compounds.

    Material Science: The unique properties of the compound make it suitable for use in the development of advanced materials with specific functionalities.

Mechanism of Action

The mechanism of action of 4-Bromobenzo[c]isoxazol-3(1H)-one involves its interaction with specific molecular targets and pathways. The bromine atom and the isoxazole ring play crucial roles in its reactivity and binding affinity. The compound can form covalent or non-covalent interactions with enzymes, receptors, or other biomolecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-Bromobenzo[d]isoxazol-3-amine
  • 4-Bromo-1,2-benzisoxazol-3-amine
  • 4-Bromo-1,2-benzoxazol-3-amine

Uniqueness

4-Bromobenzo[c]isoxazol-3(1H)-one is unique due to its specific substitution pattern and the presence of both bromine and isoxazole moieties. This combination imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.

Properties

Molecular Formula

C7H4BrNO2

Molecular Weight

214.02 g/mol

IUPAC Name

4-bromo-1H-2,1-benzoxazol-3-one

InChI

InChI=1S/C7H4BrNO2/c8-4-2-1-3-5-6(4)7(10)11-9-5/h1-3,9H

InChI Key

XLXLJWWLVZRNEX-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)Br)C(=O)ON2

Origin of Product

United States

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